2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that combines the structural features of both furan and indazole
Vorbereitungsmethoden
The synthesis of 2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one typically involves the reaction of furan derivatives with indazole precursors. One common method includes the use of furan-2-carbaldehyde and 1,2-dihydro-indazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions.
Medicine: Research indicates that derivatives of this compound may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is explored for use in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
2-Furan-2-ylmethyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds such as:
Indole derivatives: These compounds share the indazole structure and have similar biological activities.
Furan derivatives:
Benzimidazole derivatives: These compounds are structurally related and often studied for their pharmacological properties.
Eigenschaften
Molekularformel |
C12H10N2O2 |
---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-(furan-2-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C12H10N2O2/c15-12-10-5-1-2-6-11(10)13-14(12)8-9-4-3-7-16-9/h1-7,13H,8H2 |
InChI-Schlüssel |
FFYKZUMLEJLSIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.